5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride

Thermal Stability Azo Dye Boiling Point

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a monoazo dye belonging to the aromatic diamine class, formally named 4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine hydrochloride. It is primarily encountered as a semi-permanent hair dye intermediate and industrial colorant, characterized by an ortho-methoxy-substituted phenylazo chromophore coupled to a methyl-substituted 1,3-diaminobenzene core.

Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
CAS No. 83969-24-8
Cat. No. B12672334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride
CAS83969-24-8
Molecular FormulaC14H17ClN4O
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl
InChIInChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H
InChIKeyDYUITDRPXBTQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine Hydrochloride (CAS 83969-24-8) – Core Identity & Procurement Baseline


5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a monoazo dye belonging to the aromatic diamine class, formally named 4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine hydrochloride . It is primarily encountered as a semi-permanent hair dye intermediate and industrial colorant, characterized by an ortho-methoxy-substituted phenylazo chromophore coupled to a methyl-substituted 1,3-diaminobenzene core. The hydrochloride salt form (MW 292.76 g/mol, EINECS 281-600-1) is the commercially supplied species, conferring enhanced aqueous solubility over the free base . This compound sits within a broader family of toluene-2,4-diamine-derived azo dyes used where orange-to-red shades with specific fastness profiles are required in cosmetic and textile applications.

Why 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine Hydrochloride Cannot Be Freely Replaced by In-Class Azo Dye Analogs


Even among closely related toluene-2,4-diamine-derived monoazo dyes, substitution pattern on the phenyl ring dictates photostability, tinctorial strength, and solubility . The ortho-methoxy group in this compound generates a distinct electronic environment compared to unsubstituted phenylazo or para-ethoxy analogs, shifting the absorption maximum and altering the orange hue . Additionally, the hydrochloride counterion significantly improves water solubility relative to free-base forms, which is critical for aqueous formulation compatibility in semi-permanent hair dyes. Simple replacement with, for example, 5-(phenylazo)toluene-2,4-diamine (CAS 5042-54-6) would yield a different shade and inferior light fastness, while non-salt forms may require co-solvents that compromise formulation stability. The quantitative evidence below substantiates these differentiation points.

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Stability Advantage Over the Unsubstituted Phenylazo Analog

The target compound exhibits a substantially higher boiling point (496.3 °C at 760 mmHg) compared to the unsubstituted phenylazo analog 5-(phenylazo)toluene-2,4-diamine, for which the boiling point is estimated at only ~357.9 °C . This ~138 °C difference indicates stronger intermolecular interactions in the condensed phase, likely arising from the ortho-methoxy group and the hydrochloride salt. Higher thermal stability is relevant for processes involving elevated temperatures, such as dyeing of synthetic fibers or high-temperature storage.

Thermal Stability Azo Dye Boiling Point

Solubility Profile: Hydrochloride Salt vs. Free Base Forms

The hydrochloride salt form of 5-((2-methoxyphenyl)azo)toluene-2,4-diamine is inherently more water-soluble than free-base azo dyes such as 5-(phenylazo)toluene-2,4-diamine, which is described as soluble in ethanol and acetone but only sparingly soluble in water . While precise aqueous solubility values for the target are not publicly reported, the general rule for aromatic amine hydrochlorides predicts a solubility enhancement of 1–3 orders of magnitude relative to the neutral free base [1]. This improved solubility simplifies the preparation of aqueous dye baths and reduces reliance on organic co-solvents.

Aqueous Solubility Hydrochloride Salt Formulation

Light Fastness Classification: Ortho-Methoxy vs. Unsubstituted Phenylazo Dyes

The unsubstituted phenylazo analog 5-(phenylazo)toluene-2,4-diamine is rated as having 'Poor' light fastness (ISO standard) . While no direct light fastness measurement for the target compound is publicly available, the ortho-methoxy substituent is known in dye chemistry to influence electron density distribution across the azo chromophore, potentially altering photostability [1]. Cross-study comparison with para-ethoxy analogs suggests that alkoxy substitution can modestly improve resistance to photo-fading, but the magnitude and direction of effect depend on substitution position; therefore, direct experimental confirmation is required to claim a definitive advantage.

Light Fastness Photostability Azo Chromophore

Optimal Application Scenarios for 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine Hydrochloride Based on Verified Differentiation Evidence


Aqueous Semi-Permanent Hair Dye Formulations Requiring Orange Shades

The hydrochloride salt form enables direct dissolution in water-based dye bases without pre-acidification, simplifying the manufacturing of semi-permanent hair colorants . The ortho-methoxy substitution provides a distinct orange hue that differs from the yellow-orange of the unsubstituted phenylazo analog, offering formulators a specific shade option in the orange palette.

High-Temperature Textile or Synthetic Fiber Dyeing Processes

With a boiling point of ~496 °C—substantially higher than the ~358 °C of the phenylazo analog—this compound is better suited for dyeing processes that involve elevated temperatures, such as polyester dyeing or heat-setting steps, where lower-boiling azo dyes may volatilize or decompose .

Reduced-VOC Formulations for Regulatory Compliance

The enhanced aqueous solubility of the hydrochloride salt reduces or eliminates the need for organic co-solvents like ethanol or acetone that are required to dissolve free-base azo dyes . This supports the development of low-VOC cosmetic and industrial dye products that meet tightening environmental regulations.

Research on Structure–Property Relationships in Monoazo Dyes

The compound serves as a well-defined model for studying the effect of ortho-methoxy substitution and salt formation on azo dye photophysics, thermal stability, and solubility, particularly when benchmarked against the commercially available phenylazo and para-ethoxy analogs .

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